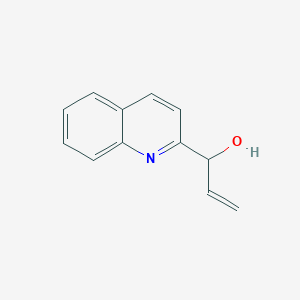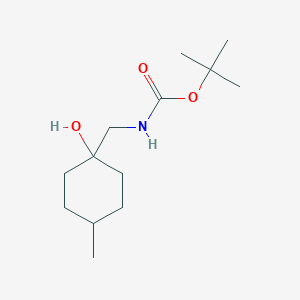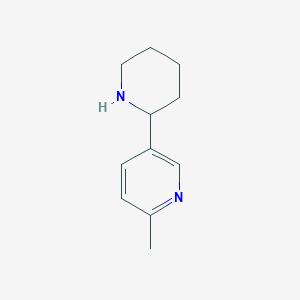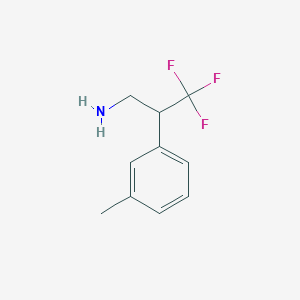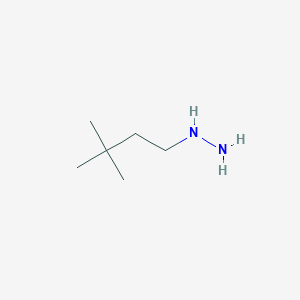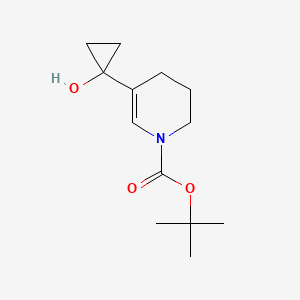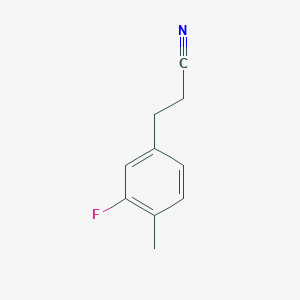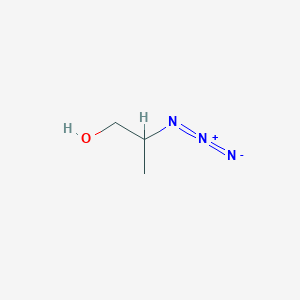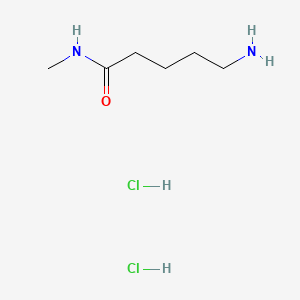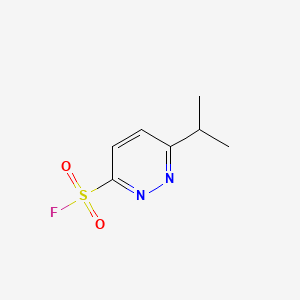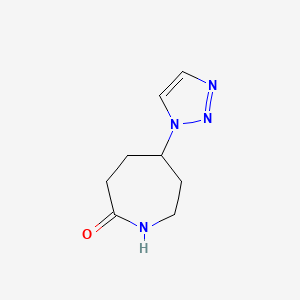![molecular formula C6H9ClF2N2O B13589759 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group attached to a pyrrolo[3,4-d][1,2]oxazole ring system, which is further stabilized by a hydrochloride salt. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthesis and application in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrrolo[3,4-d][1,2]oxazole precursor. This can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound can act as a mechanism-based inhibitor, forming stable complexes with its targets and preventing their normal function . The pathways involved may include key metabolic or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
Difluoromethyl-1,3,4-oxadiazoles: These compounds are known for their selective inhibition of enzymes and have applications in medicinal chemistry.
Uniqueness
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride is unique due to its specific ring structure and the presence of the difluoromethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to form stable interactions with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H9ClF2N2O |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride |
InChI |
InChI=1S/C6H8F2N2O.ClH/c7-6(8)5-3-1-9-2-4(3)11-10-5;/h3-4,6,9H,1-2H2;1H |
InChI Key |
ZZYFZVPBIDFQML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)ON=C2C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


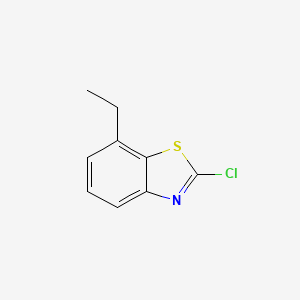
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
